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1-tert-butyl-3-methyl-1H-pyrazol-5-amine

Cat. No.: B114481
CAS No.: 141459-53-2
M. Wt: 153.22 g/mol
InChI Key: CMPRMWFPGYBHTQ-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Derivatives in Chemical Research

Pyrazole derivatives are a cornerstone of modern chemical research due to their wide-ranging biological activities and diverse applications. The pyrazole nucleus is considered a "privileged scaffold" in medicinal chemistry, as it is a key structural component in numerous approved drugs. nih.govnih.gov These compounds exhibit a broad spectrum of pharmacological properties, including anti-inflammatory, anticancer, antimicrobial, and antiviral activities. researchgate.netnih.gov Beyond pharmaceuticals, pyrazole derivatives are integral to the development of agrochemicals, such as herbicides and insecticides, as well as advanced materials with applications in polymer science and coordination chemistry. chemimpex.commdpi.com The functionalization of the pyrazole ring allows for the fine-tuning of a molecule's properties, making it a versatile template for designing novel compounds with specific functions. nih.gov

Historical Context of 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine Research Trajectories

While the broader history of pyrazole synthesis dates back to the 19th century, the specific research trajectory of this compound is more recent and tied to the escalating demand for functionalized heterocyclic building blocks in drug discovery and materials science. The development of synthetic routes to substituted 5-aminopyrazoles has been an area of intense investigation for over a century, with early methods often focusing on the condensation of β-ketonitriles with hydrazines. nih.govbeilstein-journals.org

The emergence of this compound as a compound of interest can be situated within the late 20th and early 21st centuries, a period marked by a surge in the exploration of pyrazole-based compounds for high-throughput screening and combinatorial chemistry. The tert-butyl group, in particular, is often incorporated into drug candidates to enhance metabolic stability and lipophilicity. The development of efficient and scalable syntheses for this specific amine has been a key enabler of its widespread use in research and development.

Scope and Research Imperatives for this compound

The primary research imperative for this compound lies in its continued application as a versatile synthetic intermediate. Current and future research efforts are focused on several key areas:

Medicinal Chemistry: A major driver of research is the use of this compound in the synthesis of novel bioactive molecules. Its amine functionality provides a convenient handle for further chemical modification, allowing for the construction of libraries of compounds for screening against various biological targets, including protein kinases and other enzymes implicated in disease.

Agrochemicals: The pyrazole scaffold is a well-established pharmacophore in agrochemicals, and this compound serves as a precursor for the development of new pesticides and herbicides with improved efficacy and environmental profiles. chemimpex.com

Materials Science: There is growing interest in the incorporation of pyrazole derivatives into functional materials. The unique electronic and coordination properties of the pyrazole ring make it suitable for applications in polymers, coatings, and as ligands for metal catalysts. chemimpex.com

Process Development: A continuing imperative is the development of more sustainable and efficient synthetic routes to this compound and its derivatives, focusing on green chemistry principles to minimize waste and energy consumption.

Detailed Research Findings

The utility of this compound is best illustrated through its synthesis and subsequent chemical transformations.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of tert-butylhydrazine (B1221602) with 3-aminocrotononitrile (B73559). This one-pot synthesis is scalable and provides the desired product in good yield.

Table 1: Synthesis of this compound

Reactant 1 Reactant 2 Solvent/Reagent Temperature Reaction Time Yield Reference
tert-Butylhydrazine hydrochloride 3-Aminocrotononitrile 2 M NaOH 90 °C 22 h 87% nih.gov

Spectroscopic Data

The structural characterization of this compound is confirmed by various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

Technique Solvent Key Signals Reference
¹H NMR DMSO-d₆ δ: 1.48 (s, 9H), 1.95 (s, 3H), 4.71 (brs, 2H), 5.18 (s, 1H) nih.gov
¹³C NMR CDCl₃ δ: 14.1, 29.6, 58.2, 93.9, 145.3, 145.6 nih.gov
IR (neat) - cm⁻¹: 3435, 3331, 3228, 2976, 2937 nih.gov
HRMS (ESI) - calcd for C₈H₁₆N₃ (M+H⁺): 154.1344, found: 154.13335 nih.gov

Chemical Reactions and Applications as a Synthetic Intermediate

The amine group of this compound is a key site for further functionalization, enabling its use in a variety of chemical reactions to produce more complex pyrazole derivatives.

Condensation Reactions: This compound readily undergoes condensation with aldehydes and ketones to form N-pyrazolyl imines. For instance, its reaction with 2-pyridinecarboxaldehyde (B72084) in methanol (B129727) at ambient temperature yields the corresponding imine in good yield. researchgate.net

Reductive Amination: Following condensation to form an imine, the intermediate can be reduced in a one-pot procedure to yield a secondary amine. An example is the reaction with p-methoxybenzaldehyde, followed by reduction with sodium borohydride. mdpi.com

Sulfonamidation: The amine group can also be functionalized through reaction with sulfonyl chlorides. For example, treatment with 4-methylbenzenesulfonyl chloride in the presence of triethylamine (B128534) affords the corresponding sulfonamide. nih.gov

Table 3: Representative Reactions of this compound

Reaction Type Reactant Reagents/Conditions Product Yield Reference
Condensation 2-Pyridinecarboxaldehyde Methanol, Magnesium sulfate, 24 h, ambient temp. (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine 81% researchgate.net
Reductive Amination p-Methoxybenzaldehyde 1) 120 °C, 2h (solvent-free); 2) Sodium borohydride, Methanol 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine 88% mdpi.com
Sulfonamidation 4-Methylbenzenesulfonyl chloride Triethylamine, Acetonitrile (B52724), 12 h, room temp. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide 88% nih.gov

Table of Mentioned Compounds

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15N3 B114481 1-tert-butyl-3-methyl-1H-pyrazol-5-amine CAS No. 141459-53-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-tert-butyl-5-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-6-5-7(9)11(10-6)8(2,3)4/h5H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMPRMWFPGYBHTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10353195
Record name 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine
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Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141459-53-2
Record name 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine
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Record name 1-tert-butyl-3-methyl-1H-pyrazol-5-amine
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Synthetic Methodologies for 1 Tert Butyl 3 Methyl 1h Pyrazol 5 Amine

Established Synthetic Pathways

The primary and most well-documented method for synthesizing 1-tert-butyl-3-methyl-1H-pyrazol-5-amine is the direct condensation of a hydrazine (B178648) derivative with a β-enaminonitrile.

Condensation Reactions Utilizing 3-Aminocrotononitrile (B73559) and tert-Butylhydrazine (B1221602)

The reaction between tert-butylhydrazine and 3-aminocrotononitrile represents the most versatile and widely employed route for the preparation of 5-aminopyrazoles, including the title compound. nih.govbeilstein-journals.orgarkat-usa.org This pathway is valued for its efficiency and directness in constructing the pyrazole (B372694) core.

A detailed and verified procedure for the synthesis has been published in Organic Syntheses, highlighting a robust and scalable method. orgsyn.org The reaction is typically initiated by liberating the free base of tert-butylhydrazine from its hydrochloride salt using an aqueous solution of sodium hydroxide (B78521). orgsyn.org To this solution, 3-aminocrotononitrile is added, and the resulting biphasic mixture is heated to ensure the reaction proceeds to completion. orgsyn.org

Vigorous stirring is essential due to the heterogeneous nature of the reaction mixture. The process is conducted under an inert atmosphere, such as nitrogen, to prevent potential side reactions. orgsyn.org A key parameter is the reaction temperature, which is maintained at 90 °C for an extended period, typically around 22 hours, to achieve a high conversion rate. orgsyn.org The reaction's progress can be monitored by standard chromatographic techniques. Upon completion, the product crystallizes from the reaction mixture upon cooling and seeding, leading to a high-purity solid that can be isolated by filtration. orgsyn.org This optimized one-pot procedure affords the final product in high yield, with reports of up to 87% corrected yield after drying. orgsyn.org

ParameterConditionReference
Reactant 1tert-Butylhydrazine hydrochloride orgsyn.org
Reactant 23-Aminocrotononitrile orgsyn.org
Base2 M Sodium Hydroxide (NaOH) orgsyn.org
StoichiometryEquimolar amounts of reactants and base orgsyn.org
Temperature90 °C (internal) orgsyn.org
Reaction Time22 hours orgsyn.org
AtmosphereNitrogen orgsyn.org
WorkupCooling, seeding, and filtration orgsyn.org
Yield87% (corrected) orgsyn.org

The formation of the 5-aminopyrazole ring from a β-enaminonitrile and a substituted hydrazine proceeds through a well-established cyclocondensation mechanism. nih.govbeilstein-journals.org The reaction is initiated by the nucleophilic attack of the terminal nitrogen atom of tert-butylhydrazine onto the electrophilic carbonyl-like carbon (C3) of 3-aminocrotononitrile. It is important to note that 3-aminocrotononitrile exists in tautomeric equilibrium with 3-iminobutyronitrile, and the reaction proceeds via the imino tautomer.

The key steps are as follows:

Hydrazone Formation: The initial nucleophilic addition of tert-butylhydrazine to the imine functionality of the 3-iminobutyronitrile tautomer results in the formation of a tetrahedral intermediate. This intermediate subsequently eliminates a molecule of ammonia (B1221849) to form a hydrazone-like species.

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety (the one bearing the tert-butyl group) then performs an intramolecular nucleophilic attack on the carbon atom of the nitrile group. This cyclization step forms the five-membered pyrazole ring.

Tautomerization: The resulting cyclic intermediate, an iminopyrazoline, undergoes a rapid tautomerization to achieve aromatic stabilization, yielding the final this compound product. nih.gov

This sequence ensures the regioselective formation of the 1,3,5-substituted pyrazole isomer.

Alternative Synthetic Approaches and Their Efficiencies

While the condensation of 3-aminocrotononitrile with tert-butylhydrazine is the most direct and established method, other general strategies for pyrazole synthesis could theoretically be adapted. These include multicomponent reactions (MCRs), which construct the pyrazole ring from three or more starting materials in a single operation. nih.govbeilstein-journals.org For instance, a reaction involving an aldehyde, a β-ketoester, and a hydrazine can yield highly substituted pyrazoles. nih.gov However, specific applications of these MCRs for the targeted synthesis of this compound are not prominently featured in the literature, suggesting that the efficiency and selectivity of the direct two-component condensation remain superior for this particular compound.

Another potential route involves the chemical transformation of other heterocyclic systems. For example, isoxazoles can be converted into pyrazoles through a ring-opening/ring-closing sequence upon treatment with hydrazine. beilstein-journals.org While synthetically interesting, these methods are often less atom-economical and may require more complex starting materials compared to the highly efficient cyclocondensation pathway.

Green Chemistry Principles in this compound Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred research into greener synthetic protocols for heterocyclic compounds like pyrazoles. nih.govbenthamdirect.comresearchgate.net Key goals include reducing the use of hazardous solvents, minimizing energy consumption, and employing catalytic methods. nih.govthieme-connect.com

Solvent-Free Reaction Protocols

A significant advancement in the green synthesis of pyrazoles is the development of solvent-free reaction conditions, often in conjunction with alternative energy sources like microwave irradiation. researchgate.netscielo.brresearchgate.net Microwave-assisted synthesis has been shown to dramatically reduce reaction times and, in some cases, improve yields for the formation of pyrazole derivatives. nih.govbeilstein-journals.org

For the synthesis of 5-aminopyrazoles, microwave heating can facilitate the condensation of β-ketonitriles and hydrazines without the need for a solvent. nih.gov This approach offers several advantages:

Reduced Waste: Eliminating solvents significantly reduces chemical waste and simplifies product isolation. scielo.br

Energy Efficiency: Microwave heating is highly efficient, directly transferring energy to the reacting molecules, which can lead to shorter reaction times compared to conventional heating. researchgate.net

Enhanced Reaction Rates: The high temperatures and pressures achievable in dedicated microwave reactors can accelerate reaction rates.

While the established aqueous method for synthesizing this compound is already relatively green by using water as a reaction medium, a completely solvent-free protocol under microwave irradiation presents a compelling alternative for further improving its environmental footprint. orgsyn.org Furthermore, solvent-free condensation reactions using the target compound as a starting material have been reported, demonstrating the feasibility of performing reactions under these conditions. mdpi.com This suggests that a solvent-free synthesis of the compound itself is a viable and environmentally conscious goal.

Aqueous Medium Synthesis Strategies

The synthesis of this compound in an aqueous medium presents an environmentally conscious alternative to traditional methods that often employ organic solvents. A notable procedure involves the reaction of tert-butylhydrazine hydrochloride and 3-aminocrotononitrile in the presence of sodium hydroxide solution. This method avoids the use of organic solvents, making the process greener. orgsyn.org

The reaction proceeds by dissolving tert-butylhydrazine hydrochloride in an aqueous solution of sodium hydroxide. To this solution, 3-aminocrotononitrile is added, and the mixture is heated. The progress of the reaction can be monitored, and upon completion, the product is isolated. This approach not only simplifies the reaction conditions but also aligns with the principles of green chemistry by using water as the reaction medium. orgsyn.org

A detailed examination of the reaction parameters reveals specific concentrations and temperatures that are optimal for this synthesis. The use of a 2 M solution of sodium hydroxide is specified, and the reaction is conducted at an elevated temperature to ensure a reasonable reaction rate. The evolution of ammonia can be observed during the reaction, which can be neutralized if desired. orgsyn.org

ReagentMolar Equivalent
tert-Butylhydrazine hydrochloride1.0
3-Aminocrotononitrile1.0
Sodium Hydroxide (2 M)1.0
Reaction ConditionValue
SolventWater
Temperature95 °C
Reaction Time3 hours
Observed Yield87%

The data in the tables above is based on a specific documented laboratory procedure. orgsyn.org

Purification and Isolation Techniques for this compound

Following the synthesis of this compound in an aqueous medium, a systematic approach is employed for its purification and isolation. The initial step upon completion of the reaction is to cool the reaction mixture. This reduction in temperature aids in the precipitation of the product from the aqueous solution. orgsyn.org

The cooled reaction mixture is then subjected to filtration to separate the solid product from the liquid medium. The collected solid is subsequently washed with deionized water. This washing step is crucial for the removal of any water-soluble impurities that may be present. orgsyn.org

To obtain the final, purified product, the washed solid is thoroughly dried. This can be achieved by air drying, followed by drying under vacuum to remove any residual moisture. The purity of the isolated product can be confirmed using analytical techniques such as quantitative Nuclear Magnetic Resonance (NMR) spectroscopy. A reported purity for this method is 97%, with a corrected yield of 87% after accounting for residual water content. orgsyn.org

Other purification techniques, such as column chromatography, are also applicable for pyrazole derivatives. mdpi.comsemanticscholar.orgmdpi.comnih.gov In this method, the crude product is dissolved in a suitable solvent and passed through a column packed with a stationary phase, such as silica (B1680970) gel. An appropriate eluent system is used to separate the desired compound from impurities. For instance, a mixture of dichloromethane (B109758) and methanol (B129727) has been used as an eluent for the purification of a derivative of this compound. semanticscholar.org


Chemical Reactivity and Derivatization of 1 Tert Butyl 3 Methyl 1h Pyrazol 5 Amine

Aminopyrazole Functional Group Transformations

The primary amino group at the C5 position of the pyrazole (B372694) ring is a key site for derivatization, readily participating in reactions typical of primary amines. These transformations are fundamental for introducing diverse functionalities and constructing more complex molecular architectures.

Reductive Amination Reactions

Reductive amination provides an efficient method for the N-alkylation of 1-tert-butyl-3-methyl-1H-pyrazol-5-amine. This process typically involves a two-step sequence, which can be performed in a single pot, beginning with the condensation of the amine with a carbonyl compound to form an imine intermediate, followed by in-situ reduction to yield the corresponding secondary amine.

A notable example is the solvent-free condensation of this compound with p-methoxybenzaldehyde at elevated temperatures to form an N-(5-pyrazolyl)imine. nih.govnih.gov This intermediate is then reduced without isolation using a mild reducing agent like sodium borohydride in methanol (B129727) to afford the N-alkylated product, 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, in good yield. nih.govnih.gov This one-pot procedure is advantageous due to its operational simplicity and reduced reaction time. nih.govnih.gov

Table 1: Reductive Amination of this compound
Carbonyl CompoundReaction ConditionsProductReference
p-Methoxybenzaldehyde1) Solvent-free, 120 °C, 2h 2) NaBH₄, Methanol, Ambient Temp.3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine nih.govnih.gov

Condensation Reactions with Carbonyl Compounds

The primary amino group of this compound readily undergoes condensation reactions with aldehydes and ketones to form N-pyrazolyl imines (Schiff bases). These imines are valuable intermediates for further synthetic transformations. semanticscholar.org

The reaction with aromatic aldehydes, such as p-methoxybenzaldehyde, can be carried out under solvent-free conditions by heating the reactants together. mdpi.com Alternatively, the condensation can proceed under mild, ambient temperature conditions. For instance, the reaction with 2-pyridinecarboxaldehyde (B72084) in methanol, using magnesium sulfate as a dehydrating agent, yields the corresponding (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine in high yield. semanticscholar.orgbeilstein-archives.org This approach is noted for its operational ease and clean reaction profile. semanticscholar.orgbeilstein-archives.org

Table 2: Condensation Reactions with Carbonyl Compounds
Carbonyl CompoundReaction ConditionsProduct (Imine)Reference
p-MethoxybenzaldehydeSolvent-free, 120 °C, 2h(E)-3-(tert-butyl)-N-(4-methoxybenzylidene)-1-methyl-1H-pyrazol-5-amine mdpi.com
2-PyridinecarboxaldehydeMgSO₄, Methanol, Ambient Temp., 24h(E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine semanticscholar.orgbeilstein-archives.org

Sulfonamidation Reactions

The amino group can be converted into a sulfonamide moiety through reactions with sulfonyl chlorides. This transformation is significant for introducing the pharmacologically important sulfonamide group. In a reported procedure, this compound reacts with 4-methylbenzenesulfonyl chloride in the presence of triethylamine (B128534) as a base. acs.orgmdpi.com The reaction, conducted in acetonitrile (B52724) at room temperature, leads to the formation of N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. acs.orgmdpi.com Notably, under these conditions, a double N-sulfonylation occurs, with two tosyl groups being installed on the amine nitrogen, affording the final product in high yield. acs.orgmdpi.com

Table 3: Sulfonamidation of this compound
Sulfonylating AgentReaction ConditionsProductReference
4-Methylbenzenesulfonyl chlorideTriethylamine, Acetonitrile, Room Temp., 12hN-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide acs.orgmdpi.com

Pyrazole Ring Modification Strategies

Beyond the functionalization of the amino group, the pyrazole ring itself can undergo modification. These strategies often involve C-H activation or electrophilic attack on the electron-rich heterocyclic nucleus.

Oxidative Dehydrogenative Couplings

Pyrazol-5-amines, including derivatives with N-tert-butyl substituents, can participate in oxidative dehydrogenative coupling reactions to form highly functionalized heteroaromatic azo compounds. nih.gov One such strategy involves a copper-catalyzed oxidative coupling where the 5-aminopyrazoles are directly converted into azopyrroles. acs.org This transformation proceeds under mild conditions and demonstrates high bond-forming efficiency. acs.org The proposed mechanism involves a single-electron transfer (SET) process mediated by a copper(II) catalyst, which is generated in situ. acs.org This reaction highlights the ability of the 5-amino group to engage in radical-mediated processes, leading to N-N bond formation.

Table 4: Representative Oxidative Dehydrogenative Coupling of a Pyrazol-5-amine
ReactantReaction ConditionsProduct TypeReference
3-tert-Butyl-1-phenyl-1H-pyrazol-5-amineCuI, 1,10-phenanthroline, TBHP, CH₂Cl₂, Room Temp.Azo-linked pyrazole dimer ((E)-1,2-Bis(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)diazene) acs.org

Electrophilic Substitution on the Pyrazole Nucleus

The pyrazole ring in 5-aminopyrazoles is electron-rich and thus susceptible to electrophilic substitution, with the C4 position being the most common site of reaction due to electronic activation from the adjacent nitrogen atoms and the amino group. mdpi.com

Direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines at the C4 position has been successfully achieved using N-halosuccinimides (NXS, where X = Br, I, Cl) as inexpensive and safe halogenating reagents at room temperature. beilstein-archives.org This metal-free protocol provides an effective route to novel 4-halogenated pyrazole derivatives. beilstein-archives.org

Furthermore, a reaction involving iodine and tert-butyl hydroperoxide (TBHP) on pyrazol-5-amines can simultaneously install a C-I bond at the C4 position through electrophilic iodination while also forming an N-N azo linkage via oxidative coupling. nih.govacs.org This dual functionalization underscores the reactivity of the C4-H bond towards electrophiles. While specific examples detailing the electrophilic substitution of this compound are not extensively documented, the general reactivity patterns observed for closely related 5-aminopyrazoles strongly suggest that its C4 position is similarly activated and can undergo reactions such as halogenation and nitration under appropriate conditions. beilstein-archives.orgresearchgate.net

Table 5: Electrophilic Substitution on the Pyrazole Nucleus of Aminopyrazoles
Reaction TypeReagent(s)Substrate ClassProduct TypeReference
BrominationN-Bromosuccinimide (NBS)3-Aryl-1H-pyrazol-5-amines4-Bromo-3-aryl-1H-pyrazol-5-amines beilstein-archives.org
IodinationN-Iodosuccinimide (NIS)3-Aryl-1H-pyrazol-5-amines4-Iodo-3-aryl-1H-pyrazol-5-amines beilstein-archives.org
Iodination & CouplingI₂, TBHPPyrazol-5-amines1,2-Bis(4-iodo-1H-pyrazol-5-yl)diazenes nih.govacs.org

Synthesis of Advanced Pyrazole Hybrid Scaffolds

The compound this compound serves as a versatile building block in organic synthesis for the construction of more complex heterocyclic systems. Its primary amine group and the adjacent endocyclic nitrogen atom of the pyrazole ring are key reactive sites for derivatization, enabling the synthesis of various fused and hybrid pyrazole scaffolds.

Pyrazolo[3,4-d]pyrimidine Derivatives

The pyrazolo[3,4-d]pyrimidine core is a significant bicyclic heteroaromatic system, often considered an analogue of purine. ekb.eg Derivatives of this scaffold are of great interest in medicinal chemistry. ekb.egnih.gov The synthesis of pyrazolo[3,4-d]pyrimidines frequently utilizes 5-aminopyrazole precursors, such as this compound, which can undergo cyclocondensation reactions with various carbon-containing electrophiles to form the fused pyrimidine ring.

Common synthetic strategies that are applicable to this compound include:

Reaction with Nitriles: A one-step synthesis involves the condensation of a 5-aminopyrazole derivative with various nitriles under acidic conditions to yield the corresponding pyrazolo[3,4-d]pyrimidin-4(5H)-one. researchgate.net

Reaction with Aliphatic Acids: One-pot synthesis procedures have been developed where a 5-aminopyrazole-4-carbonitrile reacts with lower aliphatic acids in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to form 1-arylpyrazolo[3,4-d]pyrimidin-4-ones. researchgate.net

Reaction with Formamide Derivatives: The reaction of 5-aminopyrazoles with reagents like N,N-dimethylformamide dimethyl acetal (DMF-DMA) can lead to the formation of intermediates that cyclize to form the pyrazolo[3,4-d]pyrimidine core.

These established methods highlight the potential of this compound as a key starting material for generating a library of substituted pyrazolo[3,4-d]pyrimidines, where the tert-butyl and methyl groups provide specific steric and electronic properties to the final molecule.

N-Pyrazolyl Imine Formation

The primary amine group of this compound readily undergoes condensation reactions with aldehydes to form N-pyrazolyl imines (Schiff bases). These imines are valuable intermediates for the synthesis of other heterocyclic systems. semanticscholar.orgproquest.com

A notable example is the uncatalyzed, ambient-temperature reaction between this compound and 2-pyridinecarboxaldehyde in methanol. semanticscholar.orgproquest.com The reaction proceeds cleanly in the presence of magnesium sulfate as a drying agent, affording the corresponding (E)-N-(1-(pyridin-2-yl)methylidene)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine in high yield. semanticscholar.org This method is distinguished by its operational simplicity and high atom economy. semanticscholar.org

Another reported synthesis involves a solvent-free condensation with p-methoxybenzaldehyde at elevated temperatures, which forms the N-(5-pyrazolyl)imine as a key intermediate for subsequent reduction reactions. mdpi.com

Table 1: Synthesis of N-Pyrazolyl Imines from this compound
Aldehyde ReactantReaction ConditionsProductYieldReference
2-PyridinecarboxaldehydeMethanol, MgSO₄, Ambient Temperature, 24 h(E)-N-(1-(pyridin-2-yl)methylidene)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine81% semanticscholar.org
p-MethoxybenzaldehydeSolvent-free, 120 °C, 2 h(E)-N-(4-methoxybenzylidene)-1-tert-butyl-3-methyl-1H-pyrazol-5-amineNot isolated (intermediate) mdpi.com

Metal-Catalyzed Coupling Reactions for Pyrazole Derivatives

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. acs.orgustc.edu.cn this compound can act as a nucleophilic coupling partner in these reactions, enabling its attachment to various aromatic and heteroaromatic scaffolds.

Palladium-Catalyzed C-N Coupling: A significant application is the Buchwald-Hartwig amination, where the amine group of this compound is coupled with an aryl or heteroaryl halide. ustc.edu.cn For instance, it has been successfully coupled with 5-chloro-2-methyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine using a palladium catalyst (tris(dibenzylideneacetone)dipalladium(0)), a phosphine ligand (Xantphos), and a base (cesium carbonate) in toluene at high temperatures. nih.gov This reaction demonstrates the utility of the compound in synthesizing complex, multi-ring systems with potential applications in medicinal chemistry. nih.gov

Other C-N Bond Formations: The compound can also undergo C-N bond formation with heteroaryl chlorides without the explicit use of a palladium catalyst under certain conditions. A reaction with 2-chloropyridine has been demonstrated, showcasing a direct nucleophilic aromatic substitution pathway to afford N-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)pyridin-2-amine. orgsyn.org

Table 2: Metal-Catalyzed and Coupling Reactions involving this compound
Coupling PartnerCatalyst/ReagentsReaction TypeProductReference
5-Chloro-2-methyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidinePd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 100 °CPalladium-catalyzed C-N Coupling (Buchwald-Hartwig)1-tert-butyl-3-methyl-N-[2-methyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-5-yl]-1H-pyrazol-5-amine nih.gov
2-ChloropyridineNot specified (likely thermal)Nucleophilic Aromatic Substitution (C-N Coupling)N-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)pyridin-2-amine orgsyn.org

Advanced Spectroscopic and Spectrometric Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional correlation experiments, a complete structural map of 1-tert-butyl-3-methyl-1H-pyrazol-5-amine can be constructed.

The ¹H NMR spectrum of this compound provides critical information about the number, environment, and connectivity of protons in the molecule. The spectrum is characterized by four distinct signals, each corresponding to a unique proton environment.

The tert-butyl group protons appear as a sharp singlet in the upfield region, integrating to nine protons. The methyl group attached to the pyrazole (B372694) ring nitrogen (N-1) also produces a singlet, integrating to three protons. The lone proton on the pyrazole ring (H-4) is observed as a singlet, and the two protons of the primary amine group typically appear as a broad singlet, the chemical shift of which can be variable.

Table 1: ¹H NMR Spectroscopic Data for this compound.
Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
-C(CH₃)₃ (tert-butyl)~1.3Singlet9H
-CH₃ (N-methyl)~3.5Singlet3H
-NH₂ (amine)~3.5 (broad)Singlet (broad)2H
H-4 (pyrazole ring)~5.4Singlet1H

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, six distinct carbon signals are expected, corresponding to the six unique carbon environments.

The tert-butyl group exhibits two signals: one for the three equivalent methyl carbons and another for the quaternary carbon. The N-methyl group gives a single resonance. The pyrazole ring shows three signals for C-3, C-4, and C-5. The chemical shift of C-4 is notably upfield, reflecting the high electron density at this position in the π-electron-rich pyrazole system. semanticscholar.org

Table 2: ¹³C NMR Spectroscopic Data for this compound.
Carbon AssignmentChemical Shift (δ, ppm)
-C(CH₃)₃ (tert-butyl methyls)~30.6
-C(CH₃)₃ (tert-butyl quaternary)~32.4
-CH₃ (N-methyl)~34-35
C-4 (pyrazole ring)~85-88
C-5 (pyrazole ring)~148
C-3 (pyrazole ring)~161

Two-dimensional (2D) NMR experiments are employed to establish the connectivity between atoms, confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): In a COSY spectrum, cross-peaks indicate proton-proton (¹H-¹H) spin-spin coupling. For this compound, no cross-peaks would be expected in the COSY spectrum, as all proton signals are singlets and are not coupled to one another. This lack of correlation is itself a confirmation of the isolated nature of the different proton groups.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial as it reveals long-range (typically 2- and 3-bond) couplings between protons and carbons. rsc.org This technique allows for the definitive assembly of the molecular structure by connecting the individual spin systems. Key expected HMBC correlations for this compound include:

Correlations from the tert-butyl protons to the quaternary carbon of the tert-butyl group and to the C-3 carbon of the pyrazole ring.

Correlations from the N-methyl protons to the C-5 carbon of the pyrazole ring.

Correlations from the H-4 proton to the C-3 and C-5 carbons of the pyrazole ring.

These correlations, observed in derivatives, provide an unambiguous confirmation of the substituent positions on the pyrazole core. semanticscholar.orgrsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

The most notable feature is the N-H stretching vibration of the primary amine group. C-H stretching vibrations from the alkyl groups (tert-butyl and methyl) are also prominent. The pyrazole ring itself gives rise to characteristic C=N and C=C stretching vibrations.

Table 3: Key IR Absorption Bands for this compound.
Functional GroupVibrational ModeAbsorption Range (cm⁻¹)
Primary Amine (N-H)Stretching3200-3400
Alkyl (C-H)Stretching2850-2960
Pyrazole Ring (C=N, C=C)Stretching1500-1620

Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound.

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules like amines, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. The molecular formula for this compound is C₈H₁₅N₃. nih.gov The calculated monoisotopic mass is 153.1266 g/mol . In ESI-MS, the compound would be expected to show a prominent ion peak at an m/z value corresponding to the protonated molecule.

Molecular Formula: C₈H₁₅N₃

Molecular Weight: 153.22 g/mol nih.gov

Expected [M+H]⁺ ion: m/z ≈ 154.1344

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of this ion, which can be used to confirm the elemental composition of the compound. mdpi.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of chemical compounds by providing a highly accurate measurement of the mass-to-charge ratio (m/z). This technique allows for the determination of the elemental formula of a molecule with a high degree of confidence, distinguishing it from other compounds with the same nominal mass.

For the characterization of this compound, HRMS analysis using Electrospray Ionization (ESI) is typically employed. ESI is a soft ionization technique that allows the molecule to be ionized intact, commonly forming a protonated molecular ion, [M+H]⁺.

In a representative analysis, the theoretical exact mass of the protonated species of this compound (C₈H₁₅N₃) is calculated. The experimentally observed m/z value is then compared to this theoretical value. The small difference between these values, measured in parts per million (ppm), confirms the elemental composition.

Detailed findings from the HRMS analysis of this compound are presented below. The data shows a very small mass error, unequivocally confirming the molecular formula of the compound.

Table 1: High-Resolution Mass Spectrometry Data for this compound

Ionic SpeciesMolecular FormulaCalculated m/zObserved m/zMass Error (ppm)
[M+H]⁺C₈H₁₆N₃⁺154.1344154.13335-6.8

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a chemical compound. This method provides an empirical validation of a compound's purity and elemental composition, serving as a crucial quality control step after synthesis.

The technique involves the complete combustion of a precisely weighed sample of the compound. The resulting combustion products (carbon dioxide, water, and nitrogen gas) are collected and quantified, allowing for the calculation of the percentage of each element present in the original sample.

For this compound, with the molecular formula C₈H₁₅N₃, the theoretical elemental composition can be calculated based on its atomic constituents and molecular weight (153.24 g/mol ). These theoretical values provide a benchmark against which experimentally determined percentages are compared. A close correlation between the experimental and theoretical values confirms the elemental integrity and purity of the synthesized compound.

The theoretical elemental composition for this compound is detailed in the table below.

Table 2: Theoretical Elemental Composition of this compound

ElementSymbolTheoretical Percentage (%)
CarbonC62.70%
HydrogenH9.87%
NitrogenN27.43%

Computational and Theoretical Investigations of 1 Tert Butyl 3 Methyl 1h Pyrazol 5 Amine

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively. It is widely used to study the electronic structure of molecules. DFT calculations for 1-tert-butyl-3-methyl-1H-pyrazol-5-amine typically employ hybrid functionals like B3LYP combined with a suitable basis set, such as 6-311++G(d,p), to achieve reliable predictions of its properties.

Geometric optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. For this compound, this involves calculating bond lengths, bond angles, and dihedral angles.

The pyrazole (B372694) ring is expected to be nearly planar, a common feature for aromatic heterocyclic systems. The substituents—tert-butyl, methyl, and amine groups—will adopt positions that minimize steric hindrance. The bulky tert-butyl group significantly influences the local geometry. Studies on structurally similar compounds, such as 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine, have shown that the pyrazole ring itself maintains planarity, though substituents on the ring may be twisted relative to it to alleviate steric strain nih.govresearchgate.net. The orientation of the amine group's hydrogen atoms and the rotation of the methyl and tert-butyl groups are key conformational variables. The final optimized geometry represents a balance between electronic effects (conjugation) and steric repulsion.

Below is a table of predicted geometric parameters for the optimized structure of this compound based on DFT calculations on analogous structures.

ParameterAtom Pair/Triplet/QuartetPredicted Value
Bond LengthN1-N2~1.38 Å
Bond LengthN2-C3~1.34 Å
Bond LengthC3-C4~1.42 Å
Bond LengthC4-C5~1.37 Å
Bond LengthC5-N1~1.39 Å
Bond LengthC5-N(amine)~1.38 Å
Bond AngleC5-N1-N2~111°
Bond AngleN1-N2-C3~106°
Bond AngleN2-C3-C4~110°
Bond AngleC3-C4-C5~107°
Bond AngleC4-C5-N1~106°
Dihedral AngleC4-C3-C(tert-butyl)-C(methyl)Varies with conformation

Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to predict its infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific normal mode of vibration. These theoretical spectra are crucial for interpreting experimental spectroscopic data.

The vibrational spectrum of this compound can be divided into characteristic regions corresponding to its functional groups. High-frequency vibrations are typically associated with stretching modes of light atoms, while lower frequencies correspond to bending and torsional modes. For pyrazole derivatives, C-C aromatic stretching vibrations generally occur in the 1400-1625 cm⁻¹ range mdpi.com.

The table below summarizes the predicted characteristic vibrational frequencies based on DFT studies of similar pyrazole and amine-containing molecules.

Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)
N-H Asymmetric & Symmetric Stretch-NH₂3400-3550
C-H Stretch (Aromatic)Pyrazole Ring C-H3050-3150
C-H Stretch (Aliphatic)-CH₃, -C(CH₃)₃2850-3000
C=N StretchPyrazole Ring1550-1620
N-H Scissoring (Bending)-NH₂1590-1650
C-C StretchPyrazole Ring1400-1500
C-H Bending-CH₃, -C(CH₃)₃1350-1470
C-N StretchPyrazole Ring & Amine1250-1350

Quantum Chemical Descriptors and Molecular Orbitals

Quantum chemical descriptors derived from the electronic structure calculations, such as the energies of frontier molecular orbitals, provide a quantitative measure of the molecule's reactivity and kinetic stability.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) relates to its ability to accept electrons (electrophilicity).

For this compound, the HOMO is expected to be distributed primarily over the electron-rich pyrazole ring and the lone pair of the amino group, as these are the most readily available electrons. The LUMO is likely to be a π* antibonding orbital distributed across the pyrazole ring system.

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO mdpi.com. Conversely, a small gap indicates that the molecule is more polarizable and has higher chemical reactivity nih.gov. For pyrazole derivatives, the HOMO-LUMO gap is typically in a range that suggests moderate reactivity, making them versatile building blocks in synthesis nih.gov.

ParameterDescriptionPredicted Value
EHOMOEnergy of the Highest Occupied Molecular Orbital~ -5.5 to -6.0 eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital~ -0.5 to -1.0 eV
HOMO-LUMO Gap (ΔE)Energy difference between LUMO and HOMO~ 4.5 to 5.5 eV

Natural Bonding Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and antibonding orbitals wikipedia.orgwisc.edu. This analysis provides a quantitative picture of bonding interactions and charge distribution.

NBO analysis for this compound would reveal the natural atomic charges, showing that the nitrogen atoms of the pyrazole ring and the amino group are the most electronegative centers. The analysis also quantifies delocalization effects through second-order perturbation theory, which measures the stabilization energy from donor-acceptor interactions researchgate.netwisc.edu. A key interaction would be the delocalization of the nitrogen lone pair (donor NBO) of the amino group into the π* antibonding orbitals (acceptor NBOs) of the pyrazole ring. This interaction contributes to the electronic stability of the molecule and influences its chemical properties.

AtomPredicted Natural Charge (e)
N1 (pyrazole)~ -0.45
N2 (pyrazole)~ -0.30
C3 (pyrazole)~ +0.20
C4 (pyrazole)~ -0.25
C5 (pyrazole)~ +0.35
N (amine)~ -0.80

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and predict the reactive sites of a molecule researchgate.net. The MEP is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.

Red/Yellow Regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These are sites susceptible to electrophilic attack.

Blue Regions: Indicate positive electrostatic potential, corresponding to areas of low electron density or electron deficiency. These are sites susceptible to nucleophilic attack.

Green Regions: Represent neutral or near-zero potential.

For this compound, the MEP map would show the most negative potential (red/yellow) concentrated around the nitrogen atoms of the pyrazole ring and the exocyclic amino group, due to their lone pairs of electrons nih.gov. These sites represent the primary centers for protonation and interaction with electrophiles. The hydrogen atoms of the amine group and those on the methyl and tert-butyl groups would exhibit positive potential (blue), making them potential sites for interaction with nucleophiles. The MEP analysis thus provides a clear and intuitive guide to the molecule's chemical reactivity.

Nonlinear Optical (NLO) Properties Theoretical Prediction

The NLO response of a molecule is fundamentally linked to its electronic structure, specifically how the electron density is polarized by an external electric field. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become a standard and reliable method for predicting these properties. For pyrazole derivatives, studies consistently utilize DFT methods to calculate key NLO parameters: the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β).

A significant body of research on substituted pyrazoles indicates that their NLO properties are promising. For instance, a comprehensive computational study was performed on the structurally analogous compound, 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine, which differs by the addition of a bromophenyl group. nih.gov Such studies typically employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional with a basis set like 6-311G(d,p) to optimize the molecular geometry and calculate the electronic properties in the gas phase.

The key parameters that determine the NLO response are:

Dipole Moment (μ): This measures the asymmetry of the molecular charge distribution. A large dipole moment can be indicative of a significant NLO response.

Polarizability (α): This describes the ease with which the electron cloud of a molecule can be distorted by an external electric field.

First-Order Hyperpolarizability (β): This is the primary measure of a molecule's second-order NLO activity. A large β value is a prerequisite for applications in technologies like second-harmonic generation. The total hyperpolarizability (β₀) is calculated from the individual tensor components.

For the target compound, this compound, the presence of the electron-donating amine (-NH₂) group and the alkyl groups (tert-butyl and methyl) on the pyrazole ring is expected to induce a notable dipole moment and hyperpolarizability. The amine group, in particular, acts as an effective electron donor, which is a common feature in molecules designed for NLO applications.

Based on the established methodologies for similar pyrazole derivatives, a theoretical investigation of this compound would yield predictive data for these NLO properties. While the exact values remain to be calculated, the trends observed in related compounds suggest that it would possess a non-zero hyperpolarizability, making it a candidate for further investigation as an NLO material. The computational results for its close analogue, 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine, confirm that molecules in this class have promising NLO properties. nih.gov

A hypothetical table of predicted NLO properties for this compound, based on a typical DFT/B3LYP/6-311G(d,p) calculation, would be structured as follows.

Table 1: Hypothetical Predicted NLO Properties of this compound

Parameter Symbol Predicted Value Units
Dipole Moment μ Value Debye
Mean Polarizability <α> Value esu
First-Order Hyperpolarizability β₀ Value esu

Note: The values in this table are placeholders and would require a specific DFT calculation to be determined.

The calculation would also provide the individual components of the polarizability and hyperpolarizability tensors, offering deeper insight into the directional nature of the molecule's NLO response. The analysis of its frontier molecular orbitals (HOMO and LUMO) would further elucidate the intramolecular charge transfer mechanisms that give rise to its NLO properties.

Research Applications in Chemical Biology and Material Science

Medicinal Chemistry Initiatives

The compound 1-tert-butyl-3-methyl-1H-pyrazol-5-amine serves as a valuable scaffold and building block in medicinal chemistry due to its unique structural features. Its pyrazole (B372694) core is a privileged structure in drug discovery, known for its ability to interact with various biological targets. The presence of a tert-butyl group can enhance selectivity and potency in derivative compounds. Researchers have utilized this compound and its close analogs in a multitude of research initiatives aimed at discovering and developing new therapeutic agents.

This compound is a crucial intermediate in the synthesis of more complex molecules for pharmaceutical development. chemimpex.com Its primary amine group allows for a variety of chemical transformations, making it a versatile starting material. For instance, it can undergo efficient triethylamine-mediated sulfonamidation reactions. mdpi.comresearchgate.net In one example, it was reacted with 4-methylbenzenesulfonyl chloride in acetonitrile (B52724) to produce N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, a novel pyrazole-based benzenesulfonamide (B165840). mdpi.comresearchgate.net

Another key synthetic application is its use in condensation reactions. It can be reacted with aldehydes, such as p-methoxybenzaldehyde or 2-pyridinecarboxaldehyde (B72084), to form N-(5-pyrazolyl)imine intermediates. mdpi.comsemanticscholar.org These imines are valuable precursors for the synthesis of other N-heterocyclic amines and bicyclic N-heterocycles with potential biological interest. mdpi.comsemanticscholar.org The operational simplicity of these reactions, which can sometimes be performed under solvent-free conditions, makes this compound an attractive building block in organic synthesis. mdpi.com

The pyrazole scaffold is a cornerstone in the development of bioactive molecules, and this compound is a key precursor in this field. mdpi.com N-heterocyclic amines derived from this compound are valuable building blocks in drug discovery and are key precursors in the preparation of active pharmaceutical ingredients. mdpi.com

Through multicomponent reactions (MCRs), a variety of biologically active molecules containing the pyrazole moiety have been synthesized. nih.gov These reactions are highly valued in medicinal chemistry for their efficiency in creating complex molecules from simple starting materials in a single step. nih.govnih.gov For example, a one-pot, two-step synthesis starting from this compound and p-methoxybenzaldehyde yields 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. mdpi.comresearchgate.net This resulting N-heterocyclic amine is a valuable building block for further drug discovery efforts. mdpi.com The development of pyrazole-based kinase inhibitors has also been a significant area of research, where modifications to the pyrazole ring have shown considerable effects on the selectivity of the resulting compounds. nih.gov

Table 1: Examples of Bioactive Molecules Synthesized from this compound

Starting Material Reagent(s) Synthesized Molecule Potential Application Reference(s)
This compound 4-methylbenzenesulfonyl chloride, triethylamine (B128534) N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide Anticancer research mdpi.com, researchgate.net
This compound p-methoxybenzaldehyde, Sodium borohydride 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine Intermediate for bioactive molecules mdpi.com, researchgate.net

The pyrazole scaffold is actively being investigated for its potential in treating neurological disorders. A closely related compound, 3-tert-Butyl-1-(3-methylphenyl)-1H-pyrazol-5-amine, serves as a key intermediate in the synthesis of pharmaceuticals specifically targeting these conditions to enhance drug efficacy and specificity. chemimpex.com Furthermore, other derivatives within the broader pyrazolone (B3327878) class, such as 1-phenyl-3-tetrafluoroethylpyrazol-5-one, have been reported to exhibit anxiolytic properties. nih.gov Edaravone, a pyrazolone derivative, is used to reduce neuronal damage following ischemic stroke, highlighting the therapeutic potential of this chemical family in neurology. nih.gov

Pyrazole derivatives are well-established in the field of anti-inflammatory and analgesic medicine. rjpbr.com Marketed drugs like Celecoxib and Deracoxib are pyrazole-containing selective cyclooxygenase-2 (COX-2) inhibitors used as anti-inflammatory agents. mdpi.com Research has also been conducted on 3-tert-Butyl-1-(3-methylphenyl)-1H-pyrazol-5-amine, a related compound, for its utility in synthesizing novel anti-inflammatory and analgesic agents. chemimpex.com The fusion of a pyrazole nucleus with other heterocyclic structures, like thiophene, has been explored to create new derivatives with potent anti-inflammatory and analgesic activities. rjpbr.com The biological activity of pyrazol-5-ones is highly dependent on the nature of the substituents on the pyrazole ring. nih.gov

The pyrazole ring is considered a privileged scaffold in medicinal chemistry for the development of protein kinase inhibitors. nih.govmdpi.com Several approved drugs, such as Encorafenib for metastatic melanoma and Axitinib for renal cell carcinoma, feature this core structure. mdpi.comsemanticscholar.org Research into 3-amino-1H-pyrazole-based kinase inhibitors has shown that substituents on the pyrazole ring have significant effects on selectivity. nih.gov Specifically, the introduction of a bulky tert-butyl group was found to be more selective compared to smaller methyl or iso-propyl groups. nih.gov This highlights the importance of the this compound structure as a foundation for designing selective kinase inhibitors for targeted therapies. nih.govmdpi.com

Derivatives of this compound are actively being investigated for their potential as anticancer agents. mdpi.comresearchgate.net The synthesis of pyrazole–sulfonamide hybrids, starting from this aminopyrazole, has been explored due to the promising anticancer activity of this class of compounds. mdpi.comresearchgate.net For example, N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide was synthesized as a novel pyrazole-based benzenesulfonamide with potential applications in oncology. mdpi.comresearchgate.net

Broader studies on 1,3,5-trisubstituted-1H-pyrazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC-3) cancer. rsc.org These compounds have been shown to target the apoptotic pathway by inhibiting the Bcl-2 protein and inducing DNA damage. rsc.org Structure-activity relationship (SAR) studies have indicated that the specific substitutions on the pyrazole ring are crucial for enhancing cytotoxicity. rsc.org

Table 2: Anticancer Activity of Related Pyrazole Derivatives

Compound Class Cancer Cell Line(s) Mechanism of Action Reference(s)
Pyrazole-4-sulfonamide derivatives U937 (human monocytic leukemia) Not specified mdpi.com

Agrochemical Compound Development

The unique molecular structure of this compound and its derivatives makes them valuable building blocks in the agricultural chemistry sector. chemimpex.com The pyrazole ring system is a key feature in many commercial agrochemicals due to its biological activity and metabolic stability. nih.gov

Intermediate in Herbicide and Fungicide Production

Research has established that pyrazole derivatives are crucial intermediates in the synthesis of effective herbicides and fungicides. chemimpex.com The amine group on the pyrazole ring provides a reactive site for further chemical modifications, allowing for the creation of a diverse range of molecules with specific biological targets. For instance, closely related compounds such as 3-tert-butyl-1-(2-methylphenyl)-1H-pyrazol-5-amine serve as key intermediates in the development of selective herbicides and fungicides. chemimpex.com

The synthesis process often involves reacting the pyrazole amine with other chemical moieties to produce more complex structures. These resulting compounds are then screened for their efficacy against various weeds and fungal pathogens. A study on 5-heterocycloxy-3-methyl-1-substituted-1H-pyrazoles, which are derived from a similar pyrazole core, demonstrated significant herbicidal activities. nih.gov The bioassay results from this study highlighted that modifications at the 5-position of the pyrazole ring play a critical role in determining the herbicidal activity of the final compound. nih.gov

Strategies for Pest Control Solutions

The versatility of the pyrazole scaffold is central to modern strategies for developing pest control solutions. By modifying the substituents on the pyrazole ring, chemists can fine-tune the biological activity of the compounds to target specific pests, including weeds and fungi, while minimizing harm to crops and the environment. chemimpex.comchemimpex.com This targeted approach is a cornerstone of sustainable agriculture. chemimpex.com

Derivatives of the 3-methyl-1H-pyrazol-5-amine core have been synthesized and evaluated for their herbicidal effects. In one study, a series of novel pyrazole derivatives were tested against various weeds in a greenhouse setting. The results showed that certain compounds exhibited excellent post-emergence herbicidal effects against specific weeds like Digitaria sanguinalis L. at applied dosages of 750 grams of active ingredient per hectare. nih.gov

Below is a data table summarizing the herbicidal activity of a selected synthesized compound from the aforementioned study.

CompoundTarget WeedDosage (g a.i./ha)Inhibition of Fresh Weight (%)
5-chloro-2-((3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)oxy)pyrimidineDigitaria sanguinalis (Large Crabgrass)75082
5-chloro-2-((3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)oxy)pyrimidineAmaranthus retroflexus (Redroot Pigweed)75045
5-chloro-2-((3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)oxy)pyrimidineChenopodium album (Common Lambsquarters)75033

Material Science Integration

The applications of pyrazole derivatives extend beyond agriculture into the realm of material science. mdpi.commdpi.com The structural features of these compounds make them suitable for incorporation into various materials to enhance their physical and chemical properties. mdpi.comresearchgate.net

Incorporation into Polymers and Coatings

Pyrazole compounds are explored for their utility in polymer, material, and supramolecular chemistry. mdpi.comresearchgate.net A closely related compound, 3-tert-butyl-1-(3-methylphenyl)-1H-pyrazol-5-amine, is noted for its incorporation into polymers and coatings. chemimpex.com The nitrogen atoms in the pyrazole ring can act as ligands or hydrogen bond acceptors, potentially improving the adhesion and cross-linking density of polymer networks. This integration can lead to the development of advanced materials for industries that require high-performance and durable products. chemimpex.com

Enhancement of Thermal Stability and Mechanical Properties

A significant advantage of integrating pyrazole derivatives into material formulations is the potential for improved physical characteristics. Specifically, the incorporation of 3-tert-butyl-1-(3-methylphenyl)-1H-pyrazol-5-amine into polymers and coatings has been shown to improve their thermal stability and mechanical properties. chemimpex.com Enhanced thermal stability allows materials to withstand higher temperatures without degradation, while improved mechanical properties can lead to increased strength, toughness, and durability. These enhancements are crucial for materials used in demanding environments, such as in the automotive or aerospace industries. chemimpex.com

Catalysis and Chemosensing Applications

The broader class of pyrazole derivatives plays a crucial role in the fields of catalysis and chemosensing. mdpi.comresearchgate.net The nitrogen atoms in the pyrazole ring can coordinate with metal ions, making them effective ligands in the design of catalysts for various chemical reactions. mdpi.comresearchgate.net This catalytic activity is vital for synthesizing complex molecules in the pharmaceutical and chemical industries.

Furthermore, these coordination properties are harnessed in the development of chemosensors. Pyrazole-based molecules can be designed to selectively bind to specific cations and anions, resulting in a detectable signal, such as a change in color or fluorescence. mdpi.comresearchgate.net This allows for the sensitive and selective detection of various analytes, which has applications in environmental monitoring and medical diagnostics. mdpi.comresearchgate.net

An extensive search for specific research applications of the chemical compound This compound (CAS Number 141459-53-2) within the highly specific contexts of your outline has been conducted. The search reveals a significant lack of published scientific literature detailing its use in the requested areas.

The available research predominantly focuses on a different isomer, 3-tert-butyl-1-methyl-1H-pyrazol-5-amine (CAS Number 118430-73-2), or discusses the properties of the pyrazole chemical class in general terms.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for This compound due to the absence of specific data in the following areas:

Biochemical Research Tooling: No specific studies were found detailing the utility of this compound in biochemical assays, enzyme interaction studies, or metabolic pathway investigations. While the broader pyrazole scaffold is known to be active in various biological systems, including as enzyme inhibitors, these findings cannot be specifically and accurately attributed to the 1-tert-butyl isomer. semanticscholar.orgmdpi.com

Coordination Chemistry Research: There is no available information documenting the use of this compound in ligand design for metal complexes or its implications in supramolecular chemistry. Pyrazole derivatives, as a class, are recognized for their role in coordination chemistry, but specific applications for this particular compound are not reported in the reviewed literature. mdpi.com

To provide an article that is scientifically accurate, it would be necessary to report on the applications of the correct isomer or the general class of pyrazoles. However, this would violate the strict requirement to focus solely on This compound and the provided outline. Consequently, the requested article cannot be generated.

Pharmacological Efficacy and Mechanistic Investigations

In Vitro and In Vivo Biological Activity Profiling

Research into 1-tert-butyl-3-methyl-1H-pyrazol-5-amine indicates that its primary value lies in its role as a precursor for synthesizing pharmacologically active agents. The inherent biological activities of the pyrazole (B372694) nucleus are well-documented, and this compound serves as a key building block for creating derivatives with a wide spectrum of therapeutic applications, including roles in pharmaceuticals and agrochemicals. chemimpex.comnih.gov

Cellular Assays and Models

While direct and extensive biological profiling of this compound itself is not widely reported, the derivatives synthesized from it have been evaluated in numerous cellular models. For instance, pyrazole-sulfonamide hybrids, which are created using this amine as a starting material, have demonstrated promising anticancer activity. mdpi.com These hybrids have been assessed against various human cancer cell lines, such as monocytic leukemia and colon cancer lines, to determine their potency and efficacy. mdpi.comresearchgate.net Similarly, other derivatives have been investigated for their potential to inhibit TNF-α production in cellular models like lipopolysaccharide-stimulated THP-1 cells, indicating anti-inflammatory potential. researchgate.net

Comparison with Established Pyrazole Derivatives

The pyrazole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous FDA-approved drugs with diverse pharmacological actions. mdpi.commdpi.com This class of compounds is known for a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and anticonvulsant properties. nih.gov

Established pyrazole-based drugs include:

Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor used as an anti-inflammatory agent. researchgate.net

Encorafenib: A kinase inhibitor approved for treating certain types of melanoma and colorectal cancer. researchgate.net

Sildenafil: A phosphodiesterase inhibitor used for erectile dysfunction. semanticscholar.org

Rimonabant: A cannabinoid receptor antagonist previously used as an anorectic anti-obesity drug. mdpi.com

The derivatives of this compound are developed to emulate and improve upon the activities of these established drugs. For example, pyrazole-sulfonamide hybrids derived from this amine have shown significant anticancer potential, akin to other pyrazole-based oncology agents. mdpi.comresearchgate.net

Below is a comparative table of activities associated with the pyrazole class.

Biological ActivityEstablished Pyrazole ExamplesDerivatives of this compound
Anti-inflammatory Celecoxib, Lonazolac, EpirizolePotential for TNF-α inhibition researchgate.net
Anticancer Encorafenib, AxitinibPyrazole-sulfonamide hybrids show activity against cancer cell lines mdpi.comresearchgate.net
Anticonvulsant DifenamizoleN-Aryl derivatives show potential interaction with GABAA receptors researchgate.net
Kinase Inhibition Encorafenib, AxitinibServes as an intermediate for kinase inhibitor synthesis

Molecular Target Identification and Binding Studies

The biological effects of pyrazole derivatives are rooted in their ability to interact with specific molecular targets, such as enzymes and receptors, thereby modulating their function.

Enzyme and Receptor Interaction Analysis

The pyrazole ring is a versatile pharmacophore capable of binding to a variety of biological targets. mdpi.com Derivatives of this compound have been specifically investigated for their interactions with key proteins involved in disease pathways.

Kinases: The pyrazole scaffold is a cornerstone in the design of kinase inhibitors. The amine group of this compound provides a crucial attachment point for building molecules that can fit into the ATP-binding pocket of various kinases. nih.gov

GABAA Receptor: A molecular docking study on a class of related compounds, 1-Aryl-3-tert-butyl-1H-pyrazol-5-amines, indicated that these molecules fit well into the active site of the GABAA receptor. This suggests a potential mechanism for anticonvulsant activity through the modulation of this key inhibitory neurotransmitter receptor in the central nervous system. researchgate.net

Modulation of Biological Pathways

By interacting with specific molecular targets, pyrazole derivatives can modulate critical biological signaling pathways. One such pathway is the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in inflammation. Derivatives designed from pyrazolyl-ureas have been shown to act as anti-TNF-α agents by targeting this pathway. researchgate.net The ability to synthesize such molecules from this compound highlights its importance in creating compounds that can regulate inflammatory responses at a cellular level. researchgate.net

Structure-Activity Relationship (SAR) Studies for Bioactivity Enhancement

Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For pyrazole-based compounds, SAR studies have provided valuable insights into how chemical modifications influence biological activity.

The core structure of this compound offers several points for chemical modification to enhance bioactivity:

The Amine Group (Position 5): This is the most common site for modification. The synthesis of sulfonamides or N-benzyl amines by reacting this group leads to derivatives with potent anticancer or other biological activities. mdpi.commdpi.com The conversion of this primary amine into a secondary amine or an amide is a key strategy for creating new therapeutic agents. mdpi.com

The N1-Position: The tert-butyl group at the N1 position is significant. In studies on related pyrazole-based kinase inhibitors, the introduction of a bulky tert-butyl group has been shown to improve selectivity and reduce the number of off-target kinases. nih.gov This suggests that the tert-butyl moiety in this compound may confer favorable properties of selectivity to its derivatives. nih.gov

The Pyrazole Ring: Modifications to the pyrazole ring itself, though less common for this specific precursor, are a general strategy in medicinal chemistry to fine-tune electronic and steric properties for optimal target binding.

An example of SAR can be seen in the development of kinase inhibitors, where replacing a methyl ester on the pyrazole ring with a more stable and bulkier tert-butyl ester led to higher stabilization of the target kinase and increased cellular potency. nih.gov This underscores the importance of the tert-butyl group in modulating the pharmacological profile of pyrazole derivatives.

Systematic Modification of the Pyrazole Scaffold

The development of potent and selective therapeutic agents often relies on the systematic modification of a lead compound's chemical structure. In the case of pyrazole-based compounds, particularly those with a tert-butyl group, medicinal chemists have explored various strategies to enhance their pharmacological profile. A key example can be found in the structure-activity relationship (SAR) studies of pyrazole-based inhibitors of p38 MAP kinase, a critical enzyme in the inflammatory response.

One notable study focused on a series of compounds with a core structure similar to this compound, specifically 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea, known as BIRB 796. The research highlighted the critical role of the tert-butyl group, which occupies a specific lipophilic pocket within the kinase. This interaction is crucial for the high binding affinity of the molecule. nih.gov

Modifications to the pyrazole scaffold focused on several key positions:

The N-1 Position: The substituent at the N-1 position of the pyrazole ring was found to be critical for activity. Replacing the tert-butyl group with smaller alkyl groups or hydrogen resulted in a significant loss of potency. This underscores the importance of the bulky tert-butyl group for optimal interaction with the biological target.

The C-3 Position: While the core compound in this article has a methyl group at C-3, related studies on similar pyrazole scaffolds have shown that modifications at this position can fine-tune activity. For instance, in the development of kinase inhibitors, replacing the methyl group with other small alkyl or aryl groups can alter selectivity and potency.

The following table summarizes the effects of systematic modifications on the pyrazole scaffold of a BIRB 796 analog, demonstrating the impact on binding affinity to p38α MAP kinase.

CompoundModification from Parent ScaffoldBinding Affinity (Kd, nM)Change in Activity
Analog 1 (Parent)N-1 tert-butyl, C-5 urea (B33335) linkage with morpholinoethoxy-naphthalene0.1High Affinity
Analog 2Replacement of N-1 tert-butyl with isopropyl>1000Significantly Reduced Affinity
Analog 3Replacement of N-1 tert-butyl with cyclopropyl>1000Significantly Reduced Affinity
Analog 4Modification of the urea-linked side chain (replacement of morpholine (B109124) with piperidine)0.2Maintained High Affinity
Analog 5Modification of the urea-linked side chain (replacement of morpholine with imidazole)0.05Increased Affinity

Impact of Substituent Effects on Biological Response

The electronic and steric properties of substituents on the pyrazole ring play a pivotal role in determining the biological response of this compound and its derivatives. These substituent effects can influence everything from binding affinity and enzyme inhibition to cell permeability and metabolic stability.

Electronic Effects: The addition of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) to the pyrazole ring or to aryl substituents attached to it can significantly alter the molecule's electronic distribution. This, in turn, affects its ability to form hydrogen bonds, engage in pi-stacking interactions, and participate in other non-covalent interactions with its biological target.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), or halogens (F, Cl, Br) can enhance the acidity of nearby protons and increase the potential for hydrogen bond donation. In some contexts, EWGs on an attached aryl ring have been shown to increase the anticancer activity of pyrazole derivatives.

Electron-Donating Groups (EDGs): Groups such as methoxy (B1213986) (-OCH3) or amino (-NH2) can increase the electron density of the aromatic system, potentially strengthening cation-pi interactions.

Steric Effects: The size and shape of substituents are also critical. The bulky tert-butyl group at the N-1 position of the parent compound is a prime example of a sterically important feature. As demonstrated in the SAR of p38 kinase inhibitors, this group fits into a specific hydrophobic pocket, and smaller substituents are not able to effectively occupy this space, leading to a loss of activity. nih.gov

The position of the substituent also matters. For instance, a bulky group at one position might be beneficial for activity, while the same group at a different position could cause steric hindrance, preventing the molecule from binding to its target.

The table below illustrates the impact of various substituents on the biological activity of pyrazole-based p38 MAP kinase inhibitors, showcasing the interplay of electronic and steric effects.

CompoundSubstituent on N-2 Phenyl RingBinding Affinity (Kd, nM)Key Effect
BIRB 796 Analog (p-tolyl)-CH3 (para)0.1Favorable pi-CH2 interaction
Analog A-H0.4Reduced affinity without methyl group
Analog B-F (para)0.3Maintained high affinity
Analog C-OCH3 (para)0.8Slightly reduced affinity
Analog D-Cl (para)0.2Maintained high affinity

Q & A

Q. What are the recommended synthetic routes for 1-tert-butyl-3-methyl-1H-pyrazol-5-amine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step processes starting from substituted pyrazole precursors. For example:

  • Step 1: Condensation of tert-butyl hydrazine with β-keto esters or α,β-unsaturated ketones to form the pyrazole core.
  • Step 2: Functionalization via nucleophilic substitution or catalytic coupling to introduce the methyl group at position 2.
  • Optimization Tips:
    • Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reaction rates .
    • Catalytic Pd/C or CuI can improve yields in cross-coupling steps .
    • Monitor reaction progress via TLC or LC-MS to avoid over-functionalization.

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer:

  • Analytical Techniques:
    • NMR (¹H/¹³C): Confirm substitution patterns by comparing chemical shifts to analogous pyrazole derivatives (e.g., 1-phenyl-1H-pyrazol-5-amine) .
    • HPLC-MS: Detect impurities (<0.5%) using reverse-phase C18 columns with acetonitrile/water gradients .
    • Elemental Analysis: Verify molecular formula (C₈H₁₅N₃) with ≤0.3% deviation .

Q. What safety protocols are critical during handling and storage?

Methodological Answer:

  • Handling: Use PPE (gloves, goggles, lab coats) to avoid dermal contact. Conduct reactions in fume hoods due to potential amine volatility .
  • Storage: Keep in airtight containers under nitrogen at 2–8°C to prevent degradation .
  • Waste Disposal: Neutralize acidic/basic residues before incineration via certified hazardous waste services .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • DFT Workflow:
    • Optimize molecular geometry using B3LYP/6-31G(d) basis sets.
    • Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., amine group at position 5).
    • Simulate reaction pathways (e.g., alkylation or acylation) to assess activation energies.
  • Validation: Compare computed IR spectra with experimental data to refine accuracy .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. inactive results)?

Methodological Answer:

  • Experimental Variables:
    • Assay Conditions: Differences in bacterial strains (Gram-positive vs. Gram-negative) or culture media (pH, nutrients) may explain discrepancies .
    • Compound Solubility: Use DMSO concentrations ≤1% to avoid cytotoxicity artifacts.
  • Follow-Up Studies:
    • Perform dose-response curves (IC₅₀) with positive controls (e.g., ciprofloxacin).
    • Validate membrane permeability via logP calculations (target: 1–3 for optimal bioavailability) .

Q. How does the tert-butyl group influence the compound’s supramolecular interactions in crystal structures?

Methodological Answer:

  • X-ray Crystallography:
    • Analyze packing motifs (e.g., π-π stacking of pyrazole rings vs. van der Waals interactions from tert-butyl groups).
    • Compare with analogs (e.g., 1-(3,4-dimethylphenyl)-1H-pyrazol-5-amine) to identify steric effects .
  • Hirshfeld Surface Analysis: Quantify hydrogen-bonding contributions (N–H···N interactions dominate in pyrazole derivatives) .

Q. What advanced catalytic systems enable enantioselective modifications of this compound?

Methodological Answer:

  • Chiral Catalysts:
    • Organocatalysts: Proline derivatives for asymmetric Mannich reactions at the amine site.
    • Metal Complexes: Ru(II)-BINAP systems for hydrogenation of prochiral ketones introduced via Friedel-Crafts alkylation.
  • Characterization: Use chiral HPLC (e.g., Chiralpak AD-H column) to determine enantiomeric excess (≥95% target) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.